3-Bromo-6-iodoquinolin-4(1H)-one
Description
3-Bromo-6-iodoquinolin-4(1H)-one (CAS No. 1320361-71-4) is a halogenated quinolinone derivative with the molecular formula C₉H₅NOBrI and a molecular weight of 349.95 g/mol. The compound features a quinoline backbone substituted with bromine at position 3 and iodine at position 6, with a ketone group at position 3. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.
Properties
CAS No. |
1032816-36-6 |
|---|---|
Molecular Formula |
C9H5BrINO |
Molecular Weight |
349.95 g/mol |
IUPAC Name |
3-bromo-6-iodo-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrINO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13) |
InChI Key |
OUWMTGUUTDGEFE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)C(=O)C(=CN2)Br |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=CN2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural differences and similarities between 3-Bromo-6-iodoquinolin-4(1H)-one and related compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents and Key Features |
|---|---|---|---|---|
| This compound | 1320361-71-4 | C₉H₅NOBrI | 349.95 | Br (C3), I (C6), ketone (C4), unsaturated quinoline core |
| 6-Bromo-2,3-dihydroquinolin-4(1H)-one | 76228-06-3 | C₉H₈BrNO | 230.08 | Br (C6), ketone (C4), saturated C2–C3 bond |
| 5-Bromo-1H-indole-3-carbaldehyde | 877-03-2 | C₉H₆BrNO | 224.06 | Br (C5), aldehyde (C3), indole core |
| 3-Bromo-2-phenylquinolin-4(1H)-one | 6639-96-9 | C₁₅H₁₀BrNO | 300.15 | Br (C3), phenyl (C2), ketone (C4), quinoline core |
Key Observations :
- Halogenation Patterns: The target compound uniquely combines bromine and iodine, whereas others feature single halogens (e.g., 6-Bromo-2,3-dihydroquinolin-4(1H)-one).
- Ring Saturation: 6-Bromo-2,3-dihydroquinolin-4(1H)-one has a partially saturated quinoline ring, which reduces aromaticity and may alter reactivity compared to the fully unsaturated target compound .
- Functional Groups: 5-Bromo-1H-indole-3-carbaldehyde replaces the quinoline core with an indole system and introduces an aldehyde group, broadening its applicability in Schiff base synthesis .
Physicochemical Properties
Available data on solubility, melting points, and stability are sparse for most compounds. For example:
- 6-Bromo-2,3-dihydroquinolin-4(1H)-one: Higher solubility in chloroform and methanol compared to the target compound due to reduced planarity .
- 3-Bromo-2-phenylquinolin-4(1H)-one: The phenyl group at C2 likely decreases solubility in aqueous media but enhances lipophilicity, a critical factor in drug design .
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